1-(5-Bromo-2-nitrophenyl)ethanone is an organic compound with the molecular formula CHBrNO and a molecular weight of 244.04 g/mol. It is classified as an aryl ketone due to the presence of a carbonyl group (C=O) attached to an ethane backbone, along with a bromo and nitro substituent on the phenyl ring. This compound is notable for its applications in organic synthesis and medicinal chemistry.
1-(5-Bromo-2-nitrophenyl)ethanone falls under the category of halogenated organic compounds, specifically brominated aromatic compounds. It is also classified as a nitro compound due to the presence of the nitro group (-NO).
The synthesis of 1-(5-Bromo-2-nitrophenyl)ethanone typically involves several methods, including:
A typical synthetic route may involve:
The molecular structure of 1-(5-Bromo-2-nitrophenyl)ethanone features:
The compound's structure can be represented using its canonical SMILES notation: CC(C1=C(C=CC(=C1)Br)[N+](=O)[O-])O
.
1-(5-Bromo-2-nitrophenyl)ethanone can participate in various chemical reactions including:
These reactions are significant for synthesizing derivatives that may have enhanced biological activity or different physical properties.
The reaction mechanisms often involve:
The mechanism of action for 1-(5-Bromo-2-nitrophenyl)ethanone often relates to its reactivity patterns in biological systems. The presence of halogen and nitro groups can influence:
Relevant data includes:
1-(5-Bromo-2-nitrophenyl)ethanone has several scientific applications:
This compound exemplifies the importance of halogenated aromatic ketones in both synthetic organic chemistry and pharmaceutical development, highlighting their versatility and utility in various chemical processes.
CAS No.: 182442-81-5
CAS No.: 16281-62-2
CAS No.:
CAS No.: 3003-15-4